molecular formula C7H7BCl2O2 B1418389 3,5-Dichloro-2-methylphenylboronic acid CAS No. 957120-97-7

3,5-Dichloro-2-methylphenylboronic acid

Cat. No.: B1418389
CAS No.: 957120-97-7
M. Wt: 204.85 g/mol
InChI Key: SHLANOIYUAXDGG-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-methylphenylboronic acid: is an organoboron compound with the molecular formula C7H7BCl2O2 and a molecular weight of 204.85 g/mol . It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds . This compound is characterized by its two chlorine atoms and a methyl group attached to a phenyl ring, along with a boronic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2-methylphenylboronic acid typically involves the borylation of 3,5-dichloro-2-methylphenyl halides. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Suzuki-Miyaura Coupling: This is the most common reaction involving 3,5-Dichloro-2-methylphenylboronic acid.

    Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide (H2O2) or sodium perborate.

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

    Bases: Potassium carbonate (K2CO3), Sodium hydroxide (NaOH)

    Solvents: Tetrahydrofuran (THF), Dimethylformamide (DMF)

Major Products:

    Biaryls: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

    Substituted Phenyl Derivatives: Formed through nucleophilic substitution of chlorine atoms.

Scientific Research Applications

Chemistry: 3,5-Dichloro-2-methylphenylboronic acid is extensively used in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries . Its role in Suzuki-Miyaura coupling makes it invaluable for constructing biaryl motifs, which are common in many bioactive compounds.

Biology and Medicine: In biological research, this compound is used to synthesize molecules that can act as enzyme inhibitors or receptor modulators.

Industry: In the industrial sector, it is used in the production of advanced materials, including polymers and electronic materials. Its ability to form stable carbon-boron bonds makes it useful in creating materials with unique properties .

Mechanism of Action

The primary mechanism by which 3,5-Dichloro-2-methylphenylboronic acid exerts its effects is through its participation in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product .

Comparison with Similar Compounds

  • 3,5-Dichlorophenylboronic acid
  • 3,4,5-Trichloro-2-methylphenylboronic acid
  • 3-Chloro-2-methylphenylboronic acid

Comparison: 3,5-Dichloro-2-methylphenylboronic acid is unique due to the presence of both chlorine atoms and a methyl group on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to its analogs, it offers a distinct balance of steric and electronic properties, making it particularly useful in specific synthetic applications .

Properties

IUPAC Name

(3,5-dichloro-2-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BCl2O2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLANOIYUAXDGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1C)Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00656925
Record name (3,5-Dichloro-2-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957120-97-7
Record name B-(3,5-Dichloro-2-methylphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957120-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Dichloro-2-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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